Product packaging for 6-hydroxy-7H-thieno[2,3-b]pyridin-4-one(Cat. No.:)

6-hydroxy-7H-thieno[2,3-b]pyridin-4-one

Cat. No.: B7934509
M. Wt: 167.19 g/mol
InChI Key: WZKFAAIOEBUBFO-UHFFFAOYSA-N
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Description

6-Hydroxy-7H-thieno[2,3-b]pyridin-4-one (CAS 65075-96-9) is a high-purity thienopyridine derivative supplied for research and industrial applications. This compound is part of the thieno[2,3-b]pyridine family, a privileged scaffold in medicinal chemistry that has attracted consistent attention for its potential in developing clinically useful agents . Thienopyridine cores are frequently investigated for their diverse biological activities. Recent advances in the synthesis of these frameworks have been systematically reviewed, underscoring their ongoing relevance in drug discovery . Specifically, thienopyridine-based molecular frameworks have been explored for their antibacterial and antifungal properties against a range of Gram-positive and Gram-negative bacterial strains . Furthermore, closely related 4-(phenylamino)thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory properties against viruses such as Herpes simplex virus type 1 (HSV-1), highlighting the scaffold's potential in antiviral research . The mechanism of action for thienopyridine derivatives can vary, but often involves interaction with enzymatic targets. The embedded pyridine ring, which can be protonated, is known to provide resonance stabilization and is a key feature in many molecules that interact with enzyme active sites . This makes such compounds valuable tools and building blocks for probing biological pathways and for the synthesis of more complex bioactive molecules. This product is intended for research purposes as a protein degrader building block or synthetic intermediate . It is strictly for professional manufacturing, research laboratories, and industrial applications. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate care in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2S B7934509 6-hydroxy-7H-thieno[2,3-b]pyridin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-7H-thieno[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-5-3-6(10)8-7-4(5)1-2-11-7/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKFAAIOEBUBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC2=C1C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Hydroxy 7h Thieno 2,3 B Pyridin 4 One and Its Structural Analogues

Strategies for the Construction of the Thieno[2,3-b]pyridine (B153569) Ring System

The construction of the fused thieno[2,3-b]pyridine ring system can be achieved through various synthetic routes, often involving the formation of either the thiophene (B33073) or the pyridine (B92270) ring onto a pre-existing complementary ring. scielo.brresearchgate.net Key strategies include multi-component reactions, regioselective cyclizations, and the application of both one-pot and step-wise protocols.

Multi-Component Reactions for Core Formation

Multi-component reactions (MCRs) offer an efficient approach for the synthesis of complex molecular architectures like thieno[2,3-b]pyridines from simple starting materials in a single operation. These reactions are characterized by high atom economy and procedural simplicity.

A prominent example involves the reaction of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds. The pyridine precursors themselves can be assembled in a one-pot, three-component reaction of malononitrile, an appropriate aldehyde, and thiophenol, catalyzed by a base such as high-surface-area magnesium oxide (HSA-MgO). scielo.br Similarly, other active methylene (B1212753) compounds, including various thioamides, are widely employed in MCRs to construct the thieno[2,3-b]pyridine core. mdpi.com Another approach involves the reaction of enamino ketones, arylmethylidenecyanothioacetamides, and alkylating agents to generate nicotinamide (B372718) and thieno[2,3-b]pyridine derivatives. rudn.ru

ReactantsKey FeaturesProduct TypeReference
Malononitrile, Aldehydes, ThiophenolThree-component, one-pot synthesis of a pyridine precursor.2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles scielo.br
3-Cyanopyridine-2(1H)-thiones, α-ChloroacetanilidesThorpe–Ziegler cascade reaction.3-Aminothieno[2,3-b]pyridine-2-carboxamides sciforum.net
Enamino ketones, Arylmethylidenecyanothioacetamides, Alkylating agentsMulti-component synthesis leading to diverse derivatives.Nicotinamide and Thieno[2,3-b]pyridine derivatives rudn.ru

Regioselective Cyclization Pathways

The regioselectivity of the cyclization step is paramount in ensuring the formation of the desired thieno[2,3-b]pyridine isomer over other possibilities, such as the thieno[3,2-c] or thieno[3,4-b] systems. The choice of starting materials and reaction conditions dictates the outcome of the ring closure.

One of the most reliable methods is the Gewald reaction, which typically involves the condensation of a carbonyl compound, a compound with an active methylene group (like a nitrile), and elemental sulfur to form a 2-aminothiophene. This thiophene can then be elaborated to construct the fused pyridine ring. researchgate.net

A well-established regioselective pathway is the intramolecular cyclization of substituted 2-mercaptopyridines. For instance, treatment of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds in the presence of a base like sodium alkoxide leads directly to the formation of the thieno[2,3-b]pyridine ring system. scielo.br Similarly, 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile reacts with chloroacetone (B47974) to form an S-alkylated intermediate, which upon heating in the presence of a catalytic amount of piperidine, undergoes intramolecular cyclization to yield the corresponding 3-aminothieno[2,3-b]pyridine derivative. mdpi.com This type of reaction, proceeding through an S-alkylation followed by a Thorpe-Ziegler type of cyclization, is a common and effective strategy. sciforum.net

PrecursorReagents/ConditionsCyclization TypeOutcomeReference
2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrileα-Halogen compounds, Sodium alkoxideIntramolecular S-alkylation and cyclizationRegioselective formation of thieno[2,3-b]pyridine scielo.br
2-(2-Oxopropylthio)-6-(aryl)pyridine-3-carbonitrileEthanol, Piperidine (catalytic), RefluxIntramolecular condensationForms 3-amino-2-acetyl-thieno[2,3-b]pyridine mdpi.com
Aminothiophene carboxylic acid methyl estersPhenylacetylation followed by cyclizationDieckmann condensation or similarYields thienopyridinone isomers, including the [2,3-b] system researchgate.net

One-Pot and Step-Wise Synthetic Protocols

Both one-pot and step-wise synthetic protocols have been successfully employed for the synthesis of the thieno[2,3-b]pyridine core, each with distinct advantages. One-pot syntheses are valued for their efficiency, reduced waste, and time savings, while step-wise approaches allow for the isolation and purification of intermediates, often providing greater control and flexibility.

A one-pot Thorpe–Ziegler cascade reaction can be used to prepare 3-aminothieno[2,3-b]pyridine-2-carboxamides directly from 3-cyanopyridine-2(1H)-thiones and α-chloroacetanilides in good yields. sciforum.net In contrast, a more controlled, step-wise synthesis of the same class of compounds can begin with the Guareschi-Thorpe reaction between 1,3-diketones and cyanoacetamide to form 3-cyano-2-pyridones. sciforum.net These are subsequently converted to 2-chloronicotinonitriles, then to 3-cyanopyridine-2(1H)-thiones, and finally reacted in a Thorpe–Ziegler cyclization to yield the target thieno[2,3-b]pyridines. sciforum.net This multi-step sequence allows for the purification of each intermediate, potentially leading to a purer final product. sciforum.netmdpi.comnih.gov

Protocol Type Description Advantages Disadvantages Reference
One-Pot Combines multiple reaction steps in a single flask without isolating intermediates. An example is the Thorpe-Ziegler cascade to form 3-aminothieno[2,3-b]pyridines.High efficiency, time-saving, reduced solvent waste.Potential for side reactions, difficult to optimize, purification can be challenging. sciforum.net
Step-Wise Involves sequential reactions where intermediates are isolated and purified at each stage. An example is the multi-step synthesis from 1,3-diketones to thieno[2,3-b]pyridines.High control over each step, easier purification of intermediates, allows for greater synthetic flexibility.Time-consuming, lower overall yield due to multiple steps, generates more waste. sciforum.netnih.gov

Functionalization and Derivatization Approaches

Once the core thieno[2,3-b]pyridine ring system is constructed, further functionalization is often necessary to modulate its physicochemical and biological properties. Key modifications include the introduction and manipulation of the hydroxyl and carbonyl groups characteristic of the target molecule, as well as substitutions at other positions on the heterocyclic scaffold.

Introduction and Manipulation of Hydroxyl and Carbonyl Moieties

The 6-hydroxy and 4-oxo moieties of the target compound are defining features. The synthesis of the analogous 4-hydroxy-thieno[2,3-b]pyridin-6(7H)-one can be achieved via the cyclization of phenylacetylated aminothiophene carboxylic acid methyl esters, which directly installs the required pyridinone ring with its keto-enol tautomerism. researchgate.net Similarly, the synthesis of 7-methoxy-2-aryl-thieno[3,2-b]pyridin-3-ols followed by demethylation provides a route to the corresponding pyridinones, demonstrating a method for unmasking a carbonyl group. researchgate.net

Existing hydroxyl groups on the thieno[2,3-b]pyridine scaffold are valuable handles for further derivatization. For example, thieno[2,3-b]pyridines bearing a C-5 methylene-hydroxyl group have been converted into ester and carbonate derivatives. mdpi.com This strategy was employed to disrupt the planarity of the molecule, which is thought to contribute to poor solubility due to strong intermolecular stacking and high crystal packing energy. mdpi.com The resulting prodrug-like moieties were found to increase the anti-proliferative activity of the parent compounds. mdpi.com

Electrophilic and Nucleophilic Substitutions at Peripheral Positions

The reactivity of the thieno[2,3-b]pyridine ring system towards substitution reactions allows for the introduction of a wide range of functional groups.

Electrophilic Substitution: Kinetic studies on the thieno[2,3-b]pyridine nucleus have investigated reactions such as nitration and hydrogen exchange. rsc.org Computational studies using Density Functional Theory (DFT) on the related thieno[2,3-b]thiophene (B1266192) system suggest that electrophilic attack is kinetically and thermodynamically favored at the α-carbon atom of the thiophene ring (the C2 position) over the β-carbon (the C3 position). researchgate.net This provides a predictive framework for regioselective functionalization. The introduction of halogen atoms, such as chlorine or bromine, onto the thiophene portion of the nucleus is a common and effective modification achieved through electrophilic halogenation. researchgate.net

Nucleophilic Substitution: The pyridine part of the scaffold can be susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups or converted into a pyridinium (B92312) salt. The 3-amino group, commonly present in many synthetic intermediates, is a key site for functionalization. It can readily react with electrophilic reagents like chloroacetyl chloride via nucleophilic acyl substitution. sciforum.net The resulting 3-(chloroacetylamino) derivatives are versatile intermediates that can be further modified, for example, by reaction with sodium azide (B81097) to form azides or with amines and sulfur to generate monothiooxamides. sciforum.net Furthermore, 3-aminothieno[2,3-b]pyridine-2-carboxamides can react with a variety of one-carbon electrophiles such as carbon disulfide or triethyl orthoformate. researchgate.net

Modifications of the Thiophene Subunit

Functionalization of the thiophene ring within the thieno[2,3-b]pyridine framework is a key strategy for modulating biological activity. Various substituents can be introduced onto this subunit to fine-tune the electronic and steric properties of the molecule.

Selective oxidation of the thiophene sulfur atom provides a direct route to functionalization. nih.gov Treatment of thienopyridines with oxidizing agents can yield the corresponding S-oxides and S-sulfones, altering the polarity and hydrogen-bonding capacity of the scaffold. nih.gov

Another common modification involves the introduction of substituents at available positions on the thiophene ring. Research has shown that substitution with halogens, such as chlorine or bromine, particularly near the sulfur atom, can be a successful strategy. researchgate.net Additionally, the incorporation of short alkyl chains is a viable modification. researchgate.net These substitutions are often achieved through multi-step synthetic sequences starting from appropriately substituted thiophene precursors or via direct functionalization of the heterocyclic core. researchgate.net

A summary of substituents introduced on the thiophene portion of thienopyridinone analogues is presented below.

Substituent TypePosition on Thiophene RingExampleReference
HalogenClose to SulfurCl, Br researchgate.net
AlkylVariousShort alkyl chains researchgate.net
CycloalkylVariousCyclopropyl nih.gov

Transformations on the Pyridinone Moiety

The pyridinone portion of the 6-hydroxy-7H-thieno[2,3-b]pyridin-4-one scaffold offers several sites for chemical transformation, including the hydroxyl group and the ring nitrogen. These modifications are critical for exploring structure-activity relationships and improving physicochemical properties.

The hydroxyl group can be functionalized to introduce a variety of moieties. For instance, in analogous alcohol-containing thieno[2,3-b]pyridines, bulky ester and carbonate groups have been incorporated. mdpi.com This strategy aims to disrupt the planarity of the molecular structure, which can influence crystal packing and solubility. mdpi.com Similar transformations on the hydroxyl group of the pyridinone ring can be envisaged to create prodrug-like derivatives.

The pyridinone ring system itself can participate in specific chemical reactions. The pyridinone-methide elimination is a self-fragmentation reaction that has been demonstrated in pyridine ring systems under physiological conditions. rsc.org This type of reaction, analogous to the well-known quinone-methide elimination, could be applied to design activatable linkers based on the thieno[2,3-b]pyridin-4-one core. rsc.org

Bioisosteric Exchange Strategies in Scaffold Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to design structural analogues of lead compounds with improved properties. The thieno[2,3-b]pyridine scaffold itself is often considered a bioisostere of other bicyclic systems like quinoline (B57606) or benzofuran.

A prominent example of this strategy is the replacement of a benzene (B151609) ring with a thiophene ring. In one study, the 3-phenyl-4-hydroxyquinolin-2(1H)-one scaffold, a known antagonist of the N-methyl-D-aspartate (NMDA) receptor, served as a template. researchgate.net By replacing the benzene part of the quinolinone with a thiophene ring, researchers synthesized the three possible thienopyridinone isomers, including a derivative of the thieno[2,3-b]pyridine system. researchgate.net Similarly, another study describes the isosteric replacement of the benzene ring in a 4-hydroxy-2-quinolone compound with a thiophene moiety to prepare thieno[2,3-b]pyrimidine derivatives. nih.gov

This strategy is not limited to ring systems. The functional groups on the scaffold can also be exchanged. However, such replacements must be carefully considered, as not all bioisosteric exchanges are favorable. For example, in a study on thieno[2,3-d]pyrimidine-based PI3K inhibitors, replacing a critical hydroxyl group with its bioisosteric amino (NH2) group resulted in the abolishment of biological activity. nih.gov This highlights the nuanced effects that seemingly minor structural changes can have on molecular interactions.

Modern Catalytic Methods and Reaction Conditions

The synthesis of the thieno[2,3-b]pyridin-4-one scaffold and its derivatives has been significantly advanced by the adoption of modern catalytic methods. These techniques offer greater efficiency, milder reaction conditions, and access to a wider range of chemical diversity compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds in heterocyclic chemistry. youtube.comyoutube.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the modular assembly of complex molecules from simple precursors. youtube.comyoutube.com

The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the context of thienopyridine synthesis, these reactions can be used to couple an aryl or vinyl halide with a suitable organometallic partner, catalyzed by a palladium(0) species. youtube.com

A specific application is the Suzuki-Miyaura cross-coupling for the synthesis of functionalized cyclopropylthiophenes, which can serve as building blocks for more complex thienopyridine derivatives. nih.gov This reaction can be performed with low catalyst loading (e.g., 0.5–5 mol% of palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand like SPhos), achieving good to excellent yields under mild conditions. nih.gov

Coupling ReactionReactant 1Reactant 2Catalyst System (Example)Bond FormedReference
Suzuki-Miyaura Organoboron compoundOrganohalidePd(OAc)2 / SPhosC-C nih.gov
Heck AlkeneOrganohalidePd(0) complexC-C youtube.com
Kumada Grignard Reagent (Organomagnesium)OrganohalidePd or Ni complexC-C youtube.com
Stille OrganostannaneOrganohalidePd(0) complexC-C youtube.com
Sonogashira Terminal AlkyneOrganohalidePd(0) complex / Cu(I) saltC-C (sp-sp2) youtube.com

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. researchgate.netat.ua By using microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes. nih.gov This is due to efficient and rapid heating of the reaction mixture. researchgate.net

MAOS has been successfully applied to the synthesis of various heterocyclic systems related to thieno[2,3-b]pyridines. For example, an efficient synthesis of thieno[3,2-d]pyrimidin-4-amine (B90789) analogs was achieved using microwave heating, where the final cyclization step was completed in good yield at 160 °C. mdpi.com In another instance, the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines was performed under microwave conditions at 180 °C for just 4 minutes, affording high yields. nih.gov Notably, a comparative study showed that a particular reaction to synthesize pyrazolo[3,4-d]pyrimidin-4-ones failed to produce the desired product under conventional reflux conditions even after three days, whereas the microwave-assisted method was successful. nih.gov

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes that minimize waste, avoid hazardous solvents, and reduce energy consumption. researchgate.net

One approach is the use of solvent-free reaction conditions, often coupled with microwave assistance. The synthesis of certain 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines was accomplished in neat (solvent-free) conditions under microwave irradiation, demonstrating a highly efficient and environmentally benign process. nih.gov

Another green strategy involves replacing traditional organic solvents with water. Modern palladium catalysis has evolved to allow many cross-coupling reactions to be performed in aqueous media, sometimes using surfactants to form micelles that facilitate the reaction. youtube.comyoutube.com This not only reduces the reliance on volatile organic compounds but can also simplify product purification. youtube.com

Furthermore, innovative methods are being developed that avoid the use of heavy metal catalysts altogether. For instance, an eco-friendly synthesis of indolopyran, another nitrogen-containing heterocycle, was developed using electrical energy, with oxygen from the air serving as a reagent at room temperature. koreabiomed.com Such electrochemical methods represent a promising frontier for the green synthesis of complex molecules. koreabiomed.com The development of an eco-friendly, industrially viable synthesis for the thienopyridine drug Clopidogrel also highlights the move towards greener processes in pharmaceutical manufacturing. wipo.int

Intrinsic Chemical Reactivity and Mechanistic Transformations of 6 Hydroxy 7h Thieno 2,3 B Pyridin 4 One

Aromaticity and Tautomeric Equilibria (e.g., Keto-Enol Tautomerism)

The 6-hydroxy-7H-thieno[2,3-b]pyridin-4-one scaffold is a fused heterocyclic system, combining a thiophene (B33073) ring and a pyridine (B92270) ring. The aromaticity of this system is a product of the electronic properties of both constituent rings. The thiophene ring is an electron-rich aromatic system, while the pyridine ring is comparatively electron-deficient. The fusion of these rings results in a π-electron system with a unique distribution of electron density that dictates its chemical behavior. Theoretical studies on related fused systems like pyridodiazepines show that the stability and aromaticity of each ring are interdependent, a principle that applies to the thieno[2,3-b]pyridine (B153569) core as well. nih.gov

A crucial aspect of this molecule's chemistry is its existence in multiple tautomeric forms. libretexts.org The name this compound describes a specific tautomer that features both a hydroxyl group and a pyridinone moiety. This structure is capable of undergoing keto-enol tautomerism, leading to an equilibrium between different isomeric forms. libretexts.org The primary tautomers include the keto-enol form specified, a di-hydroxy aromatic form (4,6-dihydroxythieno[2,3-b]pyridine), and potentially zwitterionic species, particularly in polar solvents.

The position of the tautomeric equilibrium is sensitive to several factors, including the solvent environment and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com In non-polar solvents, enol forms are often stabilized by internal hydrogen bonds, whereas polar solvents can stabilize the more polar keto or zwitterionic forms. masterorganicchemistry.comresearchgate.net For instance, in 1,3-dicarbonyl compounds, the enol form can be significantly favored due to stabilization from conjugation and intramolecular hydrogen bonding. libretexts.orgyoutube.com Similar stabilizing effects are expected in the tautomers of this compound. Studies on analogous systems like 2-hydroxypyridines with fused rings confirm that the nature of the fused ring significantly impacts the pyridone–pyridol (keto-enol) equilibrium. rsc.org

Table 1: Potential Tautomeric Forms of this compound

Tautomer Name Structure Key Features
This compound Keto-enol form; contains a pyridinone ring and a hydroxyl group.
Thieno[2,3-b]pyridine-4,6-diol Fully aromatic di-hydroxy (enol) form.
6-hydroxy-4-oxo-4,7-dihydro-thieno[2,3-b]pyridinium-7-ide Zwitterionic form; may be significant in polar protic solvents.

Reaction Pathways at Active Sites

Electrophilic Aromatic Reactivity

In this compound, this intrinsic reactivity is modulated by the substituents. The C6-hydroxyl group is a powerful activating group and ortho-, para-director, enhancing the electron density at C5. Conversely, the C4-carbonyl group is a deactivating group, reducing the reactivity of the pyridine ring towards electrophiles. Therefore, electrophilic attack is strongly favored on the thiophene ring (positions C2 and C3) and potentially at the activated C5 position. The pyridine nitrogen is a site of protonation in acidic media, which further deactivates the pyridine ring to EAS. rsc.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Ring Intrinsic Reactivity (Parent System) rsc.org Influence of Substituents in Target Molecule Predicted Overall Reactivity
C2 Thiophene High Moderately influenced by pyridine ring substituents. High
C3 Thiophene High Moderately influenced by pyridine ring substituents. High
C5 Pyridine Low Strongly activated by C6-OH group. Moderate to High

Nucleophilic Addition and Substitution Processes

The electron-deficient nature of the pyridinone ring makes it susceptible to nucleophilic attack. The C4-carbonyl group is a primary site for nucleophilic addition. The C6-hydroxyl group can act as a nucleophile itself, particularly in its deprotonated (alkoxide) form. This allows for O-alkylation and O-acylation reactions to produce various ethers and esters. The use of 4-hydroxypyrones as nucleophilic partners in reactions like the Mitsunobu reaction and oxa-Michael additions serves as a strong precedent for the reactivity of the C6-OH group in this molecule. beilstein-journals.org

Furthermore, nucleophilic substitution reactions can occur on the heterocyclic core. While the hydroxyl group itself is a poor leaving group, it can be converted into a better leaving group (such as a tosylate or triflate), enabling its displacement by strong nucleophiles. The synthesis of various thieno[2,3-b]pyridine derivatives often involves the reaction of precursor pyridinethiones with alkylating agents, highlighting the nucleophilic character of heteroatoms in the ring system and their utility in building more complex structures. researchgate.net

Condensation and Cycloaddition Reactions

The structural motifs within this compound provide opportunities for condensation and cycloaddition reactions. The presence of the C4-carbonyl and the potentially reactive C5-methylene group (in the keto tautomer) creates a functionality similar to a 1,3-dicarbonyl system. This allows for condensation reactions with various electrophilic partners. For example, reaction with aldehydes or ketones under Knoevenagel-type conditions could occur at the C5 position.

Moreover, the dicarbonyl-like character enables cyclocondensation reactions with bifunctional nucleophiles. Reagents such as hydrazine, substituted hydrazines, or hydroxylamine (B1172632) can react with the pyridinone portion to construct new fused heterocyclic rings, a common strategy for expanding the complexity of related scaffolds. mdpi.com For instance, the reaction of 3-aminothieno[2,3-b]pyridines with reagents like formic acid or triethyl orthoformate leads to the formation of fused pyrimidine (B1678525) rings, demonstrating the versatility of this core in cyclo-condensation chemistry. mdpi.com While Diels-Alder reactions on aromatic systems are generally difficult, highly electron-deficient pyridines can act as heterodienes in [4+2] cycloadditions, suggesting that under specific conditions, the pyridinone ring might participate in such transformations. nih.gov

Ring-Opening, Ring-Closure, and Rearrangement Mechanisms

The fused thienopyridinone ring system is generally stable but can undergo ring transformations under specific mechanistic conditions. Ring-opening can be initiated by nucleophilic attack, particularly under harsh conditions. For example, strong basic hydrolysis could potentially cleave the amide bond within the pyridin-4-one ring.

Ring-closure reactions are fundamental to the synthesis of the thieno[2,3-b]pyridine skeleton itself. Many synthetic routes rely on the cyclization of functionalized pyridine or thiophene precursors. researchgate.net A prominent example is the Thorpe–Ziegler cyclization of S-alkylated 2-chloronicotinonitriles, which forms the 3-aminothiophene ring fused to the pyridine. researchgate.net Another powerful method involves the reaction of 3-cyanopyridine-2(1H)-thiones with α-halocarbonyl compounds, which proceeds via S-alkylation followed by base-catalyzed intramolecular cyclization. researchgate.net

Influence of Substituents on Reaction Kinetics and Selectivity

The reactivity of the this compound core is profoundly influenced by the presence of additional substituents on the ring system. The nature and position of these substituents dictate the kinetics and regioselectivity of various transformations by altering the electron density and steric environment of the molecule. rsc.orgmdpi.com

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, generally increase the rate of electrophilic aromatic substitution by enriching the π-system. Their placement would further modify the regioselectivity governed by the inherent reactivity of the rings and the existing hydroxy and carbonyl functions. For example, an EDG on the thiophene ring would further enhance its susceptibility to electrophilic attack.

In many medicinal chemistry applications, substituents are introduced on a phenylcarboxamide group, often at the C2 position of the thieno[2,3-b]pyridine core. nih.govnih.govmdpi.com The electronic properties of substituents on this peripheral phenyl ring can exert a significant, albeit more distant, influence on the properties and reactivity of the central heterocyclic system through inductive and resonance effects.

Table 3: General Influence of Substituents on Reactivity

Reaction Type Effect of Electron-Donating Groups (EDGs) Effect of Electron-Withdrawing Groups (EWGs)
Electrophilic Aromatic Substitution Increases reaction rate. Directs substitution to ortho/para positions relative to the EDG. Decreases reaction rate. Directs substitution to meta positions relative to the EWG.
Nucleophilic Addition/Substitution Decreases reaction rate by increasing electron density at reaction centers. Increases reaction rate by decreasing electron density at reaction centers.
Acidity of C6-OH Decreases acidity (raises pKa). Increases acidity (lowers pKa).
Basicity of Pyridine N Increases basicity (raises pKa of conjugate acid). Decreases basicity (lowers pKa of conjugate acid).

Advanced Spectroscopic Characterization and Crystallographic Analysis for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of thieno[2,3-b]pyridine (B153569) derivatives. While specific data for 6-hydroxy-7H-thieno[2,3-b]pyridin-4-one is not extensively available in public literature, analysis of closely related analogues provides a strong basis for predicting its spectral characteristics.

The ¹H and ¹³C NMR spectra of thieno[2,3-b]pyridines are characteristic of their fused aromatic ring system. For the parent thieno[2,3-b]pyridine, the chemical shifts are well-documented. nih.gov In the case of this compound, the presence of the hydroxyl and ketone groups, along with the potential for tautomerism, would significantly influence the chemical shifts of the protons and carbons in the pyridine (B92270) ring.

Based on data from analogous substituted thieno[2,3-b]pyridines, the expected chemical shifts for the aromatic protons would likely appear in the range of δ 6.0–8.5 ppm. The exact positions would be dependent on the dominant tautomeric form. The NH proton of the pyridinone ring would be expected to appear as a broad singlet at a downfield chemical shift, potentially above δ 10.0 ppm, due to hydrogen bonding.

The ¹³C NMR spectrum would be characterized by signals for the carbonyl carbon (C4) in the region of δ 160-180 ppm and the carbon bearing the hydroxyl group (C6) at approximately δ 150-160 ppm. The remaining aromatic carbons would resonate in the typical region of δ 100–150 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
ProtonPredicted Chemical Shift (ppm)Multiplicity
H2~7.0 - 7.5d
H3~7.5 - 8.0d
H5~6.0 - 6.5s
7-NH>10.0br s
6-OHVariablebr s
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
CarbonPredicted Chemical Shift (ppm)
C2~120 - 125
C3~125 - 130
C3a~140 - 145
C4~160 - 170
C5~95 - 105
C6~155 - 165
C7a~150 - 155

Note: The chemical shifts are predicted based on data from analogous compounds and are subject to variation based on solvent and experimental conditions.

For unambiguous assignment of the proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would be used to establish the connectivity between adjacent protons, for instance, between H2 and H3 in the thiophene (B33073) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could be particularly useful in determining the preferred tautomeric form and the conformation of any flexible side chains. Studies on substituted thieno[2,3-b]pyridines have utilized HSQC and HMBC experiments for complete NMR assignments. mdpi.com

The this compound system can exist in several tautomeric forms due to the presence of the hydroxyl and lactam functionalities. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study such tautomeric equilibria. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the exchanging protons and carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Based on data from related thieno[2,3-b]pyridine derivatives, the following assignments can be predicted. mdpi.com

Table 3: Predicted IR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3400 - 3200Broad, Medium
N-H stretch (lactam)3200 - 3100Medium
C-H stretch (aromatic)3100 - 3000Medium
C=O stretch (lactam)1680 - 1640Strong
C=C and C=N stretch (aromatic rings)1620 - 1450Medium to Strong
C-O stretch (hydroxyl)1260 - 1180Medium

The broadness of the O-H and N-H stretching bands would be indicative of intermolecular hydrogen bonding in the solid state.

Raman spectroscopy, being complementary to IR spectroscopy, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide a unique molecular fingerprint. Strong Raman scattering is expected for the vibrations of the fused aromatic ring system.

While specific Raman data for the target compound is scarce, a study on the isomeric thieno[2,3-d]pyrimidin-4-one provides valuable insights. researchgate.net The C=N stretching vibrations were observed in the range of 1552-1490 cm⁻¹, and a strong band at 1551 cm⁻¹ was assigned to C-N stretching. The C-S stretching vibration typically appears as a moderately intense band in the region of 750-600 cm⁻¹. These observations suggest that Raman spectroscopy would be a powerful tool for characterizing the skeletal vibrations of the this compound core structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of novel compounds. Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's composition and stability can be obtained.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is crucial for determining its elemental formula. For this compound, with a molecular formula of C₇H₅NO₂S, the theoretical monoisotopic mass is 167.0041 g/mol . HRMS analysis is expected to yield an m/z value for the protonated molecule [M+H]⁺ that is extremely close to the calculated value, typically within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential structures with the same nominal mass. Journals often require HRMS data to be accurate to within 5 ppm to validate a new molecular formula. nih.gov

Table 1: Theoretical Mass-to-Charge Ratios for this compound Adducts

Adduct Formula Theoretical m/z
[M+H]⁺ C₇H₆NO₂S⁺ 168.0114
[M+Na]⁺ C₇H₅NNaO₂S⁺ 189.9933

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the ionized molecule breaks apart within the mass spectrometer, the resulting fragment ions are indicative of the compound's structure. For thieno[2,3-b]pyridine derivatives, fragmentation often involves the cleavage of bonds within the pyridine or thiophene rings and the loss of small neutral molecules.

While specific experimental data for this compound is not available, the fragmentation of related pyridone structures suggests potential pathways. bibliomed.org For instance, a common fragmentation pattern in similar heterocyclic systems involves the loss of carbon monoxide (CO) or the hydroxyl group (-OH). The stability of the fused thienopyridine core would likely result in characteristic fragments corresponding to the intact ring system after initial losses. The analysis of these fragmentation patterns is a key step in confirming the proposed structure.

Elemental Composition Analysis

Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. elementar.comresearchgate.net This method provides experimental validation of the empirical formula. The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂, and SO₂) are quantitatively measured.

For a compound to be considered pure, the experimentally determined percentages should closely match the theoretical values. Most scientific journals require the experimental values to be within ±0.4% of the calculated percentages. nih.gov

Table 2: Theoretical vs. Expected Experimental Elemental Composition of C₇H₅NO₂S

Element Theoretical % Expected Experimental Range (±0.4%)
Carbon (C) 50.29 49.89 - 50.69
Hydrogen (H) 3.01 2.61 - 3.41
Nitrogen (N) 8.38 7.98 - 8.78
Oxygen (O) 19.14 N/A

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Conformation

For this compound, an SCXRD analysis would definitively confirm the connectivity of the fused thieno[2,3-b]pyridine ring system. Furthermore, it would reveal crucial details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and ketone groups, which dictate how the molecules pack together in a crystal. This information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets. While the synthesis of various thieno[2,3-b]pyridines has been reported, specific crystallographic data for this compound is not currently present in the literature. researchgate.net

Theoretical and Computational Chemistry Investigations into 6 Hydroxy 7h Thieno 2,3 B Pyridin 4 One

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a standard tool for the investigation of thieno[2,3-b]pyridine (B153569) derivatives and other heterocyclic systems. nih.govresearchgate.net Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with appropriate basis sets such as 6-311++G(d,p) are frequently used to balance computational cost and accuracy for predicting molecular properties. researchgate.net These calculations underpin the analysis of the molecule's geometry, electronic landscape, and potential reactivity.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms until the configuration with the minimum energy is found. For 6-hydroxy-7H-thieno[2,3-b]pyridin-4-one, calculations would reveal the precise bond lengths, bond angles, and dihedral angles of its ground state.

The thieno[2,3-b]pyridine core is an essentially planar bicyclic system. mdpi.com The fusion of the thiophene (B33073) and pyridine (B92270) rings imposes a high degree of planarity, which is a key determinant of its chemical and physical properties, including intermolecular interactions like π-stacking. mdpi.com Tautomerism is a significant consideration for this molecule, particularly the equilibrium between the illustrated 4-one/6-hydroxy form and its 4-hydroxy/6-one isomer. DFT calculations can quantify the relative energies of these tautomers to predict the dominant form under various conditions.

ParameterBond/AngleValue
Bond LengthC4=O1.24 Å
C5-C61.45 Å
C6-O(H)1.35 Å
N7-H1.01 Å
C-S (thiophene)1.75 Å
Bond AngleC3-C4-C5118.5°
C5-C6-C4a121.0°
Dihedral AngleO-C6-C5-C4180.0°

The electronic properties of a molecule are fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. edu.krd For thieno[2,3-b]pyridine derivatives, the HOMO is typically distributed over the electron-rich thiophene ring and the aminopyridine portion, while the LUMO is often located on the electron-deficient pyridone ring. researchgate.net The HOMO-LUMO gap for related heterocyclic systems often falls within the range of 3 to 5 eV. edu.krd

Table 2: Predicted Frontier Molecular Orbital Energies (Note: These are illustrative values based on typical DFT calculations for similar compounds.)

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE)4.10

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms like oxygen and nitrogen. Conversely, blue regions denote positive electrostatic potential, which are electron-poor and represent likely sites for nucleophilic attack, often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., N-H, O-H). Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MESP would show strong negative potentials around the carbonyl oxygen at position 4 and the hydroxyl oxygen at position 6, making them key sites for hydrogen bonding and electrophilic interactions. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule as a whole. These descriptors, based on conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power to attract electrons.

Chemical Hardness (η = (I-A)/2): Resistance to change in electron distribution. A higher HOMO-LUMO gap corresponds to greater hardness. edu.krd

Electrophilicity Index (ω = χ²/2η): A measure of the ability of a species to accept electrons.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

Table 3: Illustrative Global Reactivity Descriptors (Note: Values are derived from the illustrative HOMO/LUMO energies in Table 2.)

DescriptorDefinitionValue (eV)
Ionization Potential (I)-E_HOMO6.25
Electron Affinity (A)-E_LUMO2.15
Electronegativity (χ)(I+A)/24.20
Chemical Hardness (η)(I-A)/22.05
Electrophilicity Index (ω)χ²/2η4.29

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energies. This analysis helps to understand delocalization effects and the nature of intramolecular interactions, such as hydrogen bonds.

NBO calculations also provide a method for assigning partial atomic charges. The distribution of these charges reveals the electron density across the molecule. In this compound, NBO analysis would confirm the high negative charges on the oxygen and nitrogen atoms and positive charges on the carbon atoms bonded to them, consistent with their electronegativity. The hydrogen of the hydroxyl group would exhibit a significant positive charge, highlighting its acidic nature.

Table 4: Illustrative NBO Atomic Charges (Note: These values are representative examples based on typical NBO calculations.)

AtomCharge (e)
O (C4=O)-0.65
O (C6-OH)-0.72
N7-0.45
H (N7-H)+0.38
H (O6-H)+0.46
S+0.25

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the calculated structure.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are invaluable for assigning experimental signals and confirming the molecular structure. For instance, the chemical shift of the N-H proton and the hydroxyl proton would be highly dependent on their involvement in hydrogen bonding. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These theoretical frequencies help in the assignment of experimental IR and Raman spectra. The calculations would predict strong absorption bands corresponding to the C=O stretching vibration, O-H and N-H stretching, and various C-C and C-N bond vibrations within the heterocyclic rings. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations provide insight into the electronic excitations, often corresponding to π → π* transitions within the conjugated system.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Structural Descriptors)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key structural features, or descriptors, that influence activity, QSAR can predict the potency of new molecules before they are synthesized.

Predictive QSAR models have been developed for various classes of thieno[2,3-b]pyridine derivatives to understand how structural modifications correlate with their biological function. For instance, a three-dimensional QSAR (3D-QSAR) model was developed for thieno[2,3-b]pyridine derivatives acting as negative allosteric modulators of the mGluR5 receptor. nih.gov This model was built upon a five-point pharmacophore hypothesis (AARRR), which identifies the crucial spatial arrangement of two hydrogen bond acceptors and three aromatic rings necessary for activity. nih.gov The resulting model showed high predictive power, successfully correlating the structural features of a training set of 29 compounds and a test set of 9 compounds with their inhibitory activity. nih.gov

In another study focusing on thieno[2,3-b]pyridinone inhibitors of the N-methyl-D-aspartate (NMDA) receptor, QSAR calculations provided a consistent interpretation of the compounds' potencies. researchgate.net These models help rationalize why certain substitutions lead to highly potent compounds, thereby guiding further synthetic efforts. researchgate.net The development of such predictive models is a key step in streamlining the drug discovery process, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success.

The interaction of a molecule with its biological target is governed by a delicate balance of physicochemical properties. QSAR and other computational studies help to dissect these properties, revealing which are most critical for molecular recognition.

For thieno[2,3-b]pyridin-4-one derivatives, several key parameters have been identified:

Electronic Effects : The electronic nature of substituents on the thieno[2,3-b]pyridine scaffold significantly impacts activity. Studies on derivatives designed as FOXM1 inhibitors showed that electron-withdrawing groups (like -CN) on an attached phenyl ring were crucial for activity. researchgate.net Molecular electrostatic potential maps can visualize how different substituents alter the electron density of the molecule, thereby influencing how it interacts with its target. researchgate.net

Steric and Bulk Properties : The size and shape of substituents are critical. For inhibitors of the NMDA receptor, the introduction of halogen atoms (Cl or Br) and short alkyl chains on the thieno part of the nucleus led to compounds with nanomolar potency. researchgate.net Conversely, adding bulky ester and carbonate groups to other thieno[2,3-b]pyridines was hypothesized to improve activity not by increasing lipophilicity, but by disrupting the tight crystal packing common to these planar molecules, which can improve solubility and bioavailability. mdpi.com

Lipophilicity and Hydrophobicity : The balance between water-loving (hydrophilic) and fat-loving (lipophilic) characteristics is essential. In the 3D-QSAR model for mGluR5 modulators, hydrophobic regions were identified as important features of the pharmacophore, indicating that hydrophobic interactions play a key role in binding. nih.gov

Planarity and Intermolecular Forces : Thieno[2,3-b]pyridines are highly planar molecules, which can lead to strong intermolecular attractive forces like hydrogen bonds and π-stacking interactions. mdpi.com While these forces can be beneficial for target binding, they can also lead to high crystal packing energy and poor solubility. mdpi.com Computational models help to understand and predict these effects.

A data table illustrating the influence of substituents on the binding affinity of thieno[2,3-b]pyridinone derivatives for the NMDA receptor glycine (B1666218) site is shown below.

Compound IDSubstituent (Position)Binding Affinity (Ki, nM)Reference
7h Cl (on thieno ring)10.5 researchgate.net
8h Br (on thieno ring)5.8 researchgate.net
8i Br, CH3 (on thieno ring)7.9 researchgate.net
8m Br, C3H7 (on thieno ring)8.8 researchgate.net
18h 3'-phenoxy moiety1.1 researchgate.net
18i 3'-phenoxy moiety1.3 researchgate.net
18l 3'-phenoxy moiety2.0 researchgate.net
18m 3'-phenoxy moiety1.1 researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of how a ligand like this compound and its derivatives interact with their biological targets, revealing information about the stability of the complex, conformational changes, and the role of solvent molecules.

For thieno[2,3-b]pyridine derivatives, MD simulations have been employed to confirm the stability of ligand-protein complexes predicted by docking studies. In a study of mGluR5 receptor modulators, 100-nanosecond MD simulations were performed to ensure the protein-ligand complex remained stable, validating the predicted binding mode. nih.gov Similarly, MD simulations were used to investigate potential inhibitors of the SARS-CoV-2 main protease (Mpro), where styrylthieno[2,3-b]pyridine-2-carboxamide derivatives were studied. nih.gov The simulations, also run for 100 ns, confirmed the stability of the compounds within the Mpro active site. nih.gov These studies demonstrate that MD simulations are a critical tool for assessing the dynamic behavior and stability of thieno[2,3-b]pyridine derivatives when bound to their macromolecular targets. nih.govnih.gov

Molecular Docking Studies of Ligand-Target Interactions (Excluding Efficacy/Clinical Outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding sites of biological macromolecules like proteins.

Molecular docking has been instrumental in identifying and optimizing thieno[2,3-b]pyridine derivatives against a variety of biological targets. These studies predict how the ligand fits into the binding pocket of a protein and estimate the strength of the interaction, often expressed as a binding energy or docking score.

For example, docking studies were used to understand how a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives bind to the DNA-binding domain (DBD) of the transcription factor FOXM1. researchgate.net The results suggested a key role for specific amino acid residues in the binding site. researchgate.net In another investigation, thieno[2,3-b]pyridines were docked into the crystal structure of mammalian PI-PLC-δ1 to rationalize their anti-proliferative activity. mdpi.com

The table below summarizes findings from various molecular docking studies involving thieno[2,3-b]pyridine derivatives and their biological targets.

Thieno[2,3-b]pyridine Derivative ClassBiological Macromolecule TargetKey Interacting ResiduesReference
N-phenylthieno[2,3-b]pyridine-2-carboxamidesFOXM1 DNA-Binding Domain (DBD)Val296, Leu289, Arg297 researchgate.net
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridinesPhosphoinositide-specific phospholipase C (PI-PLC-δ1)Not specified mdpi.com
Styrylthieno[2,3-b]pyridine-2-carboxamidesSARS-CoV-2 Main Protease (Mpro)Not specified nih.gov
Thieno[2,3-b]pyridinesMetabotropic glutamate (B1630785) receptor 5 (mGluR5)Not specified nih.gov

The stability of a ligand-target complex is determined by a network of non-covalent interactions. Docking studies are crucial for identifying these specific interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking.

In the docking of thieno[2,3-b]pyridine derivatives into the FOXM1 DNA-binding site, specific non-covalent interactions were identified that stabilize the complex. These included:

A π–H bond between the thieno[2,3-b]pyridine ring and the sidechain of Val296. researchgate.net

A conventional sulfur–hydrogen bond involving the thiophene sulfur atom and the backbone of Leu289. researchgate.net

A potential halogen bond between a halogen substituent on the phenyl ring and the residue Arg297 was also hypothesized as being essential for the interaction of the parent compound, FDI-6. researchgate.net

The planar nature of the thieno[2,3-b]pyridine core makes it particularly suitable for π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket. mdpi.com Furthermore, the hydrogen bond donor and acceptor groups, such as the pyridine nitrogen and the hydroxyl and carbonyl groups of the pyridinone ring, are critical for forming directional hydrogen bonds that anchor the ligand in place. mdpi.comnih.gov These detailed characterizations of intermolecular forces are fundamental to understanding the molecular basis of recognition and for the rational design of improved inhibitors. researchgate.netmdpi.comnih.gov

Ligand Design Based on Docking Insights

The strategic design of novel ligands based on the this compound scaffold is a key area of research, leveraging computational docking simulations to predict and optimize interactions with specific biological targets. While direct studies on the 6-hydroxy derivative are limited in publicly available research, extensive structure-activity relationship (SAR) and molecular modeling studies on the broader thieno[2,3-b]pyridine and thieno[2,3-b]pyridin-4-one classes provide a robust framework for guiding the design of new, potent, and selective molecules. These studies highlight the critical role of specific substituents and their placement on the thieno[2,3-b]pyridine core in achieving desired biological activities.

Research into thieno[2,3-b]pyridin-4-one derivatives as non-peptide luteinizing hormone-releasing hormone (LHRH) receptor antagonists has demonstrated the power of iterative design, synthesis, and biological evaluation informed by molecular modeling. nih.gov Starting from an initial hit, optimization of various positions on the scaffold led to the identification of highly potent and orally bioavailable antagonists. nih.gov These studies revealed that specific moieties at the 2-phenyl ring, such as hydroxyalkylamido groups, are functionally equivalent to alkylureido groups in this series of compounds. nih.gov

Similarly, investigations into thieno[2,3-b]pyridine derivatives as c-Src inhibitors have utilized molecular modeling and X-ray crystallography to understand the orientation and interactions of ligands within the ATP hydrophobic pocket of the enzyme. drugbank.com These insights into the structure-activity elements have illuminated the importance of substituents on the thienopyridine ring and the influence of other aromatic moieties in the molecule on enzyme interaction. drugbank.com

Further research on thieno[2,3-b]pyridines as inhibitors of Forkhead Box M1 (FOXM1) has employed molecular docking to elucidate the binding interactions within the FOXM1 DNA-binding site. nih.gov These computational studies have suggested a crucial role for specific amino acid residues, such as Val296 and Leu289, in the binding of these inhibitors. nih.gov The electronic properties of substituents on the phenyl ring were also found to significantly impact the inhibitory activity. nih.gov

The following tables summarize key findings from SAR studies on thieno[2,3-b]pyridine derivatives, which can inform the design of new ligands based on the this compound scaffold.

Table 1: Structure-Activity Relationship of Thieno[2,3-b]pyridin-4-one Derivatives as LHRH Receptor Antagonists

Compound IDR1 (Position 5)R2 (Position 2)R3 (Position 7)In Vitro Activity (IC50, nM)
26d (T-98475) Isobutyryl4-(1-hydroxy-1-cyclopropanecarboxamido)phenyl2,6-difluorobenzylSubnanomolar
33c Isobutyryl4-(1-hydroxy-1-cyclopropanecarboxamido)phenyl2,6-difluorobenzylSubnanomolar

Data derived from a study on LHRH receptor antagonists. nih.gov

Table 2: Structure-Activity Relationship of Thieno[2,3-b]pyridine Derivatives as c-Src Inhibitors

Compound SeriesKey Structural FeaturesGeneral Impact on Activity
3-Amino-thieno[2,3-b]pyridines Substituents on the thienopyridine ring and other aromatic moieties.The nature and position of these substituents significantly influence c-Src inhibition.

Based on findings from a study on c-Src inhibitors. drugbank.com

Table 3: Structure-Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives as FOXM1 Inhibitors

Compound NumberSubstituent at Phenyl Ring Position 2Substituent at Phenyl Ring Position 4Effect on FOXM1 Expression
6 -CN-ClDecreased
16 -CN-BrDecreased
1 -H-FInactive

Findings from a study on FOXM1 inhibitors. nih.gov

These examples underscore the importance of computational docking and detailed SAR studies in the rational design of novel ligands. By understanding the key interactions and the effects of various substituents on the thieno[2,3-b]pyridine scaffold, researchers can more effectively design and synthesize new derivatives of this compound with enhanced potency and selectivity for a range of therapeutic targets.

Structure Based Molecular Design Principles for 6 Hydroxy 7h Thieno 2,3 B Pyridin 4 One Scaffolds

Rational Design of Derivatives Based on Mechanistic Understanding

The development of novel therapeutic agents based on the thieno[2,3-b]pyridinone scaffold is often guided by rational design principles, including bioisosterism and a deep understanding of the target's biological mechanism.

A prominent strategy involves bioisosteric replacement, where a known pharmacophore is exchanged with a structurally similar but electronically distinct group to improve potency or other pharmacological properties. nih.gov For instance, researchers successfully used the 3-phenyl-4-hydroxyquinolin-2(1H)-one, a known antagonist of the N-methyl-D-aspartate (NMDA) receptor's glycine (B1666218) binding site, as a template. nih.govresearchgate.net By replacing the benzene (B151609) ring of the quinolinone with a thiophene (B33073) ring, they synthesized a series of thieno[2,3-b]pyridinone analogs. nih.govnih.govresearchgate.net This approach yielded potent new compounds, demonstrating that the thienopyridinone core could effectively mimic the parent structure's essential binding features. nih.govresearchgate.net

Another powerful rational design approach begins with a screening hit and proceeds with optimization based on the compound's mechanism of action. This was demonstrated in the discovery of thieno[2,3-b]pyridine (B153569) derivatives as inhibitors of hepatic gluconeogenesis for the potential treatment of type 2 diabetes. nih.gov After identifying an initial hit compound (DMT, IC₅₀ = 33.8 μM) from a small molecule library, subsequent structure-activity relationship (SAR) studies were conducted. nih.gov This led to the development of significantly more potent derivatives, such as compound 8e (IC₅₀ = 16.8 μM) and 9d (IC₅₀ = 12.3 μM). nih.gov Mechanistic studies revealed that these compounds function by reducing the mRNA transcription levels of key gluconeogenic enzymes, including glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov This mechanistic insight provides a clear rationale for designing future derivatives that can more effectively modulate this genetic expression pathway.

Conformational Restraints and Flexibility in Molecular Recognition

The interplay between conformational rigidity and flexibility is a central theme in the molecular design of thieno[2,3-b]pyridinone derivatives. The fused bicyclic core of the scaffold is largely planar and rigid, which is advantageous for several reasons. This rigidity reduces the entropic penalty upon binding to a biological target, as the molecule does not need to "freeze" a large number of rotatable bonds into a single bioactive conformation. It also provides a stable anchor for positioning various substituents with a high degree of predictability.

While the core is rigid, targeted flexibility is introduced through its peripheral substituents. These flexible side chains are crucial for enabling the molecule to achieve an optimal fit within a binding pocket. For example, in the development of NMDA receptor antagonists, the introduction of a phenyl ring and a subsequent 3'-phenoxy moiety on that ring introduced rotatable bonds. nih.govresearchgate.net This flexibility allows the phenoxy group to orient itself precisely to engage in specific, high-affinity interactions within the receptor's binding site, which would be inaccessible to a completely rigid molecule. The most potent compounds in this series all contained this flexible extension, underscoring the importance of combining a rigid core with adaptable peripheral groups for achieving high-affinity molecular recognition. nih.govresearchgate.net

Influence of Substituents on Molecular Topology and Electronic Properties

The molecular topology and electronic character of the thieno[2,3-b]pyridinone scaffold can be finely tuned through the strategic placement of various substituents, leading to dramatic changes in biological activity. Research into NMDA receptor antagonists has provided a detailed understanding of these structure-activity relationships. nih.govresearchgate.net

The electronic properties of the thiophene ring are particularly sensitive to substitution. The introduction of halogens like chlorine or bromine near the sulfur atom was found to be a highly successful strategy, resulting in compounds with Kᵢ values in the low nanomolar range. nih.govresearchgate.net These electron-withdrawing groups alter the charge distribution of the heterocyclic core, likely enhancing key electrostatic or hydrogen bonding interactions with the receptor.

The following table summarizes the influence of different substitution patterns on the inhibitory activity of thieno[2,3-b]pyridinone derivatives at the NMDA receptor glycine site. nih.govresearchgate.net

Table 1: Influence of Substituents on NMDA Receptor Affinity Data sourced from Buchstaller et al. (2006). nih.govresearchgate.net

CompoundSubstituent(s)Affinity (Kᵢ)
3a (4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one)Phenyl at C516 µM
8hCl at C2, Ethyl at C3, Phenyl at C510.5 nM
8iBr at C2, Ethyl at C3, Phenyl at C55.8 nM
18hCl at C2, Ethyl at C3, 3'-Phenoxyphenyl at C52.0 nM
18iBr at C2, Ethyl at C3, 3'-Phenoxyphenyl at C51.1 nM
18mBr at C2, Propyl at C3, 3'-Phenoxyphenyl at C51.1 nM

Design Strategies for Modulating Specific Molecular Interactions (e.g., enzyme-inhibitor, receptor-ligand)

Design strategies for the thieno[2,3-b]pyridinone scaffold are tailored to the specific molecular interactions required for activity at a given biological target. The goal is to optimize the complementarity between the ligand and the three-dimensional and electrochemical environment of the target's binding site.

Receptor-Ligand Interactions (NMDA Receptor): The primary design strategy for developing thieno[2,3-b]pyridinone-based NMDA receptor antagonists was bioisosteric mimicry of a known quinolinone antagonist. nih.govresearchgate.net The core scaffold provides the foundational interactions. Subsequent optimization focused on adding substituents to engage specific sub-pockets within the receptor's glycine binding site. Quantitative structure-activity relationship (QSAR) calculations helped to interpret and guide these modifications. nih.gov The introduction of halogens (Cl, Br) and small alkyl groups on the thiophene portion, combined with a 3'-phenoxy moiety on the C5-phenyl ring, proved to be the most effective strategy. nih.govresearchgate.net This multi-point optimization, addressing different regions of the binding site simultaneously, led to compounds like 18i and 18m , which exhibit exceptionally high affinity (Kᵢ = 1.1 nM). nih.govresearchgate.net These derivatives were shown to protect mouse fibroblast cells from glutamate-induced toxicity, confirming their antagonistic action at the receptor. nih.gov

The following table provides examples of thieno[2,3-b]pyridine derivatives and their targeted biological activity.

Table 2: Biological Targets and Activities of Thieno[2,3-b]pyridine Derivatives

CompoundBiological TargetActivity TypeMeasured PotencySource
DMTHepatic GluconeogenesisInhibitorIC₅₀ = 33.8 μM nih.gov
8eHepatic GluconeogenesisInhibitorIC₅₀ = 16.8 μM nih.gov
9dHepatic GluconeogenesisInhibitorIC₅₀ = 12.3 μM nih.gov
3aNMDA Receptor Glycine SiteAntagonistKᵢ = 16 µM nih.govresearchgate.net
8iNMDA Receptor Glycine SiteAntagonistKᵢ = 5.8 nM nih.govresearchgate.net
18iNMDA Receptor Glycine SiteAntagonistKᵢ = 1.1 nM nih.govresearchgate.net

Research Perspectives and Emerging Directions in 6 Hydroxy 7h Thieno 2,3 B Pyridin 4 One Chemistry

Novel Synthetic Methodologies for Complex Derivatives

Key research directions include the development of one-pot synthesis protocols, which streamline reaction sequences, reduce waste, and save time. chemrxiv.org For instance, tandem reactions, such as the Thorpe–Ziegler cascade reaction, are already employed for related 3-aminothieno[2,3-b]pyridines and could be adapted for more complex targets. sciforum.net Another promising area is late-stage functionalization, where complex molecules are modified in the final steps of a synthesis. This approach is particularly valuable for creating a library of derivatives from a common advanced intermediate. Techniques like selective oxidation can be used to functionalize the thienopyridine core, introducing halo, S-oxide, or sulfone groups. acs.orgnih.gov Furthermore, oxidative amination processes are being developed for the streamlined synthesis of pyridones from simpler cyclic precursors, a strategy that could be adapted to build the pyridinone portion of the target scaffold under mild conditions. chemrxiv.orgchemrxiv.org

Prospective Synthetic Methodology Description Potential Application to 6-hydroxy-7H-thieno[2,3-b]pyridin-4-one Reference
One-Pot Tandem Reactions Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates.Development of a streamlined synthesis of the core scaffold or its direct conversion to complex derivatives, improving efficiency. chemrxiv.orgsciforum.net
Late-Stage Functionalization (LSF) Introduction of functional groups at a late stage of a synthetic sequence.Rapid diversification of the this compound core to create libraries of analogues for screening. acs.orgnih.gov
Oxidative Ring Expansion Transformation of a smaller ring (e.g., cyclopentenone) into a larger one (e.g., pyridinone).A novel retrosynthetic approach to constructing the pyridinone ring of the target molecule from different starting materials. chemrxiv.org
Aza-[3+3] Cycloaddition A cycloaddition reaction to form a six-membered nitrogen-containing ring.Modular strategy for constructing the thieno[2,3-b]pyridin-5(4H)-one framework, allowing for diverse substitutions. researchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To enhance the safety, efficiency, and consistency of synthesizing this compound and its derivatives, researchers are looking towards Process Analytical Technology (PAT). ibsen.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. ibsen.comrsc.org This approach facilitates a shift from testing quality into batches to building quality into processes from the start. rsc.org

For the synthesis of complex heterocyclic compounds, in-line and on-line spectroscopic methods are invaluable. rsc.org Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be implemented directly into a reaction setup (e.g., a continuous flow reactor) to monitor the concentration of reactants, intermediates, and the final product in real-time. researchgate.netacs.org This continuous data stream allows for rapid process optimization, immediate detection of deviations, and a deeper understanding of reaction kinetics and mechanisms. rsc.orgrsc.org For the synthesis of this compound, PAT could ensure consistent product yield and purity, which is critical for pharmaceutical applications.

PAT Tool Measurement Principle Parameters to Monitor in Synthesis Potential Benefit Reference
In-line FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Concentration of starting materials, formation of the thienopyridine ring, disappearance of intermediates.Real-time reaction kinetics, endpoint determination, process control. rsc.orgacs.org
In-line Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Changes in specific functional groups, monitoring of crystallization processes, and polymorphic form.Complements FTIR, particularly for symmetric bonds and aqueous systems; ensures final product form. researchgate.netacs.org
On-line UPLC-MS Separates compounds by chromatography followed by mass detection.Precise quantification of product, impurities, and by-products.High-specificity process verification and impurity profiling during the reaction. rsc.org

Machine Learning and Artificial Intelligence Applications in Retrosynthesis and Design

Retrosynthesis models can be broadly categorized as template-based, which use predefined reaction rules, or template-free, which generate reactants directly from the product structure. nih.gov For uncommon heterocycles where reaction data may be scarce, transfer learning techniques can be employed to adapt a model trained on general reactions to the specific chemistry of heterocycle formation, improving prediction accuracy. chemrxiv.org The application of these AI tools can significantly accelerate the discovery of synthetic pathways for new and complex analogues of this compound, identifying more cost-effective and sustainable routes.

AI/ML Application Description Relevance to this compound Reference
Single-Step Retrosynthesis Predicts the immediate precursors (reactants) for a target molecule.Suggests multiple viable disconnections of the thienopyridine scaffold, inspiring new synthetic approaches. arxiv.orgnih.gov
Multi-Step Route Planning Uses an iterative search algorithm (e.g., Monte Carlo tree search) to connect single-step predictions into a complete synthetic pathway.Designs entire synthesis plans from commercially available starting materials to complex derivatives. nih.gov
Transfer Learning Models Fine-tunes a general retrosynthesis model with a smaller, specialized dataset of heterocyclic reactions.Overcomes data scarcity for specific thienopyridine reactions, leading to more accurate and novel synthetic suggestions. chemrxiv.org

Exploration of New Chemical Space through Diversification

The this compound scaffold is considered a "privileged structure" in that it can be decorated with various functional groups to interact with a wide range of biological targets. frontiersin.org A key emerging direction is the systematic exploration of the chemical space around this core structure through diversity-oriented synthesis (DOS). The goal of DOS is to create libraries of structurally diverse small molecules from a common starting point.

For this compound, diversification can be achieved by targeting several key positions on the bicyclic ring system. For instance, the amine and carboxamide groups of related thieno[2,3-b]pyridines are common points for modification. sciforum.netnih.gov Introducing bulky or electronically diverse substituents can disrupt crystal packing, which has been shown to improve the anti-proliferative activity of some thienopyridines by potentially increasing solubility. mdpi.com By creating libraries with varied stereochemistry, ring structures, and functional groups, researchers can efficiently map the structure-activity relationship (SAR) and discover derivatives with novel biological functions. nih.gov

Diversification Point Potential Modification Objective Reference
Pyridinone Nitrogen (N7) Alkylation, ArylationModulate solubility, lipophilicity, and hydrogen bonding capabilities. frontiersin.org
Hydroxy Group (C6-OH) Etherification, EsterificationIntroduce prodrug-like moieties or alter interaction with target proteins. mdpi.com
Thiophene (B33073) Ring (C2, C3) Substitution with various functional groupsExplore SAR for specific biological targets; often a key interaction zone. nih.govut.ac.ir
Pyridine (B92270) Ring (C5) Halogenation, AminationFine-tune electronic properties and metabolic stability. nih.gov

Computational Chemistry for De Novo Design and Virtual Screening

Computational chemistry provides powerful tools to guide the design and discovery of new derivatives of this compound before committing to laborious and expensive synthesis. Virtual screening allows for the rapid computational assessment of large virtual libraries of compounds against a specific biological target. nih.gov

For a scaffold like thieno[2,3-b]pyridine (B153569), which has been identified as a potential inhibitor of various enzymes, structure-based drug design is a promising approach. nih.gov This involves using the 3D structure of a target protein to dock virtual compounds into the active site, predicting their binding affinity and orientation. This process can identify the most promising candidates for synthesis. Furthermore, de novo design algorithms can build entirely new molecules, fragment by fragment, within the constraints of the target's binding pocket, potentially leading to the discovery of novel and highly potent derivatives of the this compound scaffold. Field-based alignment techniques can also be used to design new molecules that mimic the electrostatic and steric properties of known active compounds, even if they have different 2D structures. nih.gov

Computational Method Description Application to this compound Reference
Molecular Docking Predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other.Screening a virtual library of derivatives against a target protein (e.g., a kinase or DNA repair enzyme) to prioritize synthetic candidates. nih.gov
Virtual Screening Computationally screening large libraries of compounds to identify those most likely to bind to a drug target.Rapidly identifying potential hits from vast chemical databases that feature the thienopyridine scaffold. nih.govnih.gov
De Novo Design Designing novel molecular structures, often by assembling fragments within the active site of a target protein.Creating entirely new derivatives of the core scaffold optimized for binding to a specific biological target. nih.gov
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time.Validating the stability of the predicted ligand-protein complex and understanding the dynamic interactions. nih.gov

Q & A

Q. What are the most reliable synthetic routes for 6-hydroxy-7H-thieno[2,3-b]pyridin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thieno-pyridine derivatives often employs one-pot microwave-assisted reactions using acid chloride precursors. For example, 2-chlorothiophene-3-carbonyl chloride can react with amines under controlled microwave irradiation (80–120°C, 15–30 minutes) to yield thieno[2,3-b]pyridin-4-one scaffolds . Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile), stoichiometry of reactants, and reaction time. Post-synthesis purification typically involves acid-base workup (e.g., 2N HCl for precipitation) followed by recrystallization in ethanol/water mixtures .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Structural characterization requires a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify key protons (e.g., the hydroxyl group at δ 10–12 ppm) and aromatic carbons in the thieno-pyridine core .
  • HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., C₈H₅NO₂S requires m/z 179.0084) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms regiochemistry, as demonstrated in related pyridinone derivatives .

Advanced Research Questions

Q. How can conflicting data on synthetic yields of this compound be resolved?

Methodological Answer: Yield discrepancies often arise from variations in catalysts or reaction scales. For instance, using HCl vs. H₂SO₄ as a catalyst in cyclization steps may alter byproduct formation. Systematic studies should:

  • Compare catalyst efficiency (e.g., Brønsted acids vs. Lewis acids like AlCl₃) .
  • Monitor reaction progress via TLC or HPLC to identify intermediate trapping points .
  • Reproduce conditions from literature with strict control of humidity and oxygen levels, which can degrade sensitive intermediates .

Q. What strategies are effective for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • In Vitro Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations. Include positive controls like doxorubicin .
  • Docking Studies : Perform molecular docking against target proteins (e.g., Janus kinases or EGFR) using software like AutoDock Vina. Validate binding poses with MD simulations .
  • SAR Analysis : Modify substituents (e.g., replacing hydroxy with methoxy) to assess activity trends. Compare with analogs like thieno[2,3-d]pyrimidin-4-ones .

Q. How can researchers address solubility challenges in biological testing of this compound?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
  • Prodrug Design : Synthesize ester or phosphate derivatives to enhance aqueous solubility. Hydrolyze in vivo via esterases .
  • Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles. Characterize size and stability via dynamic light scattering (DLS) .

Data Analysis and Mechanistic Questions

Q. What computational tools are recommended for studying the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to map HOMO-LUMO gaps and predict reactivity .
  • Spectroscopic Predictions : Compare computed IR/NMR spectra with experimental data using ChemDraw or ACD/Labs .
  • Reaction Mechanism Elucidation : Track transition states in cyclization steps using QM/MM hybrid methods .

Q. How can researchers reconcile discrepancies in reported biological activities of thieno-pyridine analogs?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. Use statistical tools like ANOVA to assess significance .
  • Standardize Assay Protocols : Ensure consistent cell lines, incubation times, and compound concentrations across labs .
  • Validate Targets : Use CRISPR knockouts or siRNA silencing to confirm protein targets implicated in conflicting studies .

Synthetic and Analytical Challenges

Q. What are the key considerations for scaling up the synthesis of this compound?

Methodological Answer:

  • Process Safety : Assess exothermic risks in microwave-assisted reactions using RC1e calorimetry .
  • Purification at Scale : Replace column chromatography with continuous extraction or crystallization .
  • Byproduct Management : Use GC-MS to identify and quantify impurities (e.g., dimeric byproducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.